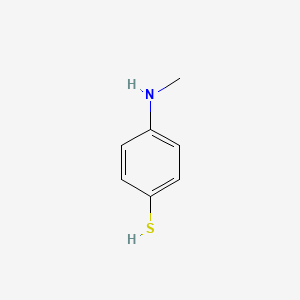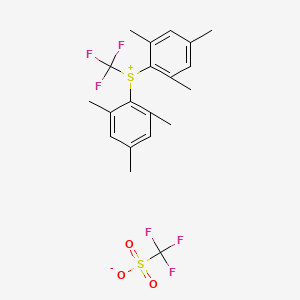
Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate, also known as the Mes-Umemoto reagent, is a chemical compound with the molecular formula C20H22F6O3S2 . It has a molecular weight of 488.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of two mesityl groups (2,4,6-trimethylphenyl) and a trifluoromethyl group attached to a sulfonium ion . The compound also contains a trifluoromethanesulfonate group .Chemical Reactions Analysis
Under a dual catalytic copper/photoredox manifold, the Mes-Umemoto reagent has been demonstrated to be an excellent reagent for the trifluoromethylation of alkyl halides and aryl halides to yield alkyl-CF3 and aryl-CF3 in high yields .Physical and Chemical Properties Analysis
This compound is a white to light yellow powder or crystal . It has a molecular weight of 488.5 g/mol . The compound has a topological polar surface area of 66.6 Ų .Applications De Recherche Scientifique
Oxidative Properties and Synthesis Applications
Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate exhibits unique oxidative properties and is utilized in the synthesis of various organic compounds. The reaction of dimethyl sulfide with triflic anhydride, leading to the formation of dimethyl(trifluoromethanesulfonyl)sulfonium salt, highlights its potential in the mild oxidation of alcohols to carbonyl compounds and the transformation of sulfides to sulfoxides without the formation of sulfones. This reactivity pattern opens pathways for synthesizing complex molecules from simple starting materials, showcasing the compound's versatility in organic synthesis (Nenajdenko et al., 1997).
Lewis Acid Catalysis
The compound also finds application in Lewis acid catalysis, as demonstrated by scandium trifluoromethanesulfonate's use in acylation reactions. Such catalysis facilitates the transformation of alcohols into esters and amides, enhancing the efficiency of these processes. This catalytic activity underscores the potential of this compound derivatives in promoting highly selective and efficient organic transformations (Ishihara et al., 1996).
Synthetic Capabilities and Electrophilic Reactivity
The review on the synthesis and reactivity of functionally substituted sulfonium salts, including this compound, elaborates on the compound's broad synthetic capabilities. It outlines the electrophilic reactivity of sulfonium salts, providing a theoretical framework that explains their behavior in various organic reactions. This knowledge is instrumental in developing new synthetic strategies and understanding the underlying mechanisms of sulfonium salt-mediated reactions (Nenaidenko & Balenkova, 2003).
Anion Binding and Complexation Studies
Research into the anion binding properties of bidentate diboranes, which can be modified with this compound, highlights its utility in designing molecules with high anion affinity. The ability to form stable complexes with fluoride and azide anions is particularly relevant for applications in anion sensing, separation, and catalysis, demonstrating the synergistic effects of Coulombic and chelate interactions in enhancing anion binding (Zhao & Gabbaï, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Dimesityl(trifluoromethyl)sulfonium trifluoromethanesulfonate, also known as the Mes-Umemoto reagent, primarily targets alkyl halides and aryl halides . These halides play a crucial role in organic synthesis, serving as the starting point for many chemical reactions .
Mode of Action
The compound interacts with its targets under a dual catalytic copper/photoredox manifold . This interaction results in the trifluoromethylation of alkyl halides and aryl halides, yielding alkyl-CF3 and aryl-CF3 . The reactions exhibit a wide substrate scope with good functional group tolerance .
Biochemical Pathways
The affected biochemical pathway involves the trifluoromethylation of alkyl halides and aryl halides . The downstream effects include the conversion of a variety of 5-membered and 6-membered heteroaryl halides to the corresponding trifluoromethylheteroarenes under mild conditions .
Pharmacokinetics
The compound is typically used in the form of a powder and stored at temperatures below −20°c , suggesting that its bioavailability may be influenced by these factors.
Result of Action
The molecular and cellular effects of this compound’s action include the successful trifluoromethylation of alkyl halides and aryl halides . This results in the formation of alkyl-CF3 and aryl-CF3 compounds, which have a wide range of applications in organic synthesis .
Action Environment
Environmental factors such as temperature and the presence of other catalysts can influence the action, efficacy, and stability of this compound . For instance, the compound is typically stored at temperatures below −20°C to maintain its stability . Furthermore, the compound’s efficacy in trifluoromethylation reactions can be enhanced in the presence of a dual catalytic copper/photoredox manifold .
Propriétés
IUPAC Name |
trifluoromethanesulfonate;trifluoromethyl-bis(2,4,6-trimethylphenyl)sulfanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3S.CHF3O3S/c1-11-7-13(3)17(14(4)8-11)23(19(20,21)22)18-15(5)9-12(2)10-16(18)6;2-1(3,4)8(5,6)7/h7-10H,1-6H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYTWACXJNSBRL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[S+](C2=C(C=C(C=C2C)C)C)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895006-01-5 |
Source


|
| Record name | Dimesityl(trifluoromethyl)sulfonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)
![ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2606564.png)
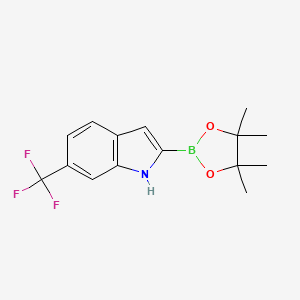
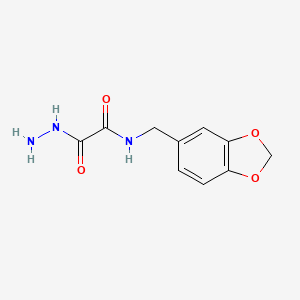

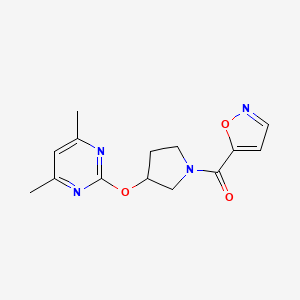
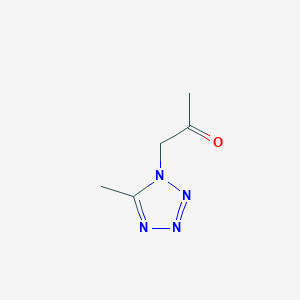

![N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B2606576.png)
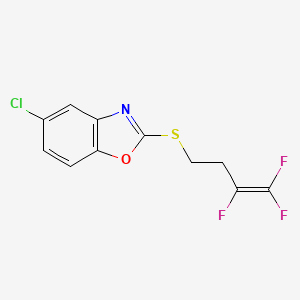

![1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one](/img/structure/B2606581.png)
![5-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)furan-2-carboxamide](/img/structure/B2606583.png)
